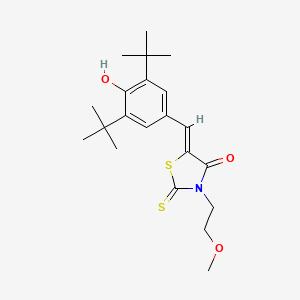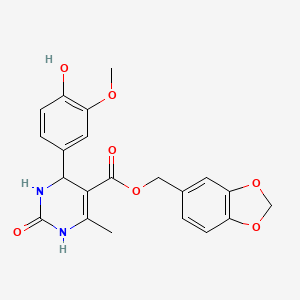![molecular formula C25H33N3O2 B5145742 4-({4-[3-oxo-3-(4-phenyl-1-piperazinyl)propyl]-1-piperidinyl}methyl)phenol](/img/structure/B5145742.png)
4-({4-[3-oxo-3-(4-phenyl-1-piperazinyl)propyl]-1-piperidinyl}methyl)phenol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-({4-[3-oxo-3-(4-phenyl-1-piperazinyl)propyl]-1-piperidinyl}methyl)phenol, also known as Pridopidine, is a small molecule drug that has been developed as a potential treatment for various neurological disorders. It belongs to the class of dopamine stabilizers and has been shown to have a positive effect on motor function and cognitive abilities.
Mecanismo De Acción
4-({4-[3-oxo-3-(4-phenyl-1-piperazinyl)propyl]-1-piperidinyl}methyl)phenol works by stabilizing the levels of dopamine in the brain, which is a key neurotransmitter involved in motor function and cognitive abilities. It binds to sigma-1 receptors, which are located in the endoplasmic reticulum of cells and modulate various cellular processes, including calcium signaling, protein folding, and stress response. By binding to sigma-1 receptors, 4-({4-[3-oxo-3-(4-phenyl-1-piperazinyl)propyl]-1-piperidinyl}methyl)phenol modulates the release of dopamine and enhances its signaling, leading to improved motor function and cognitive abilities.
Biochemical and Physiological Effects:
4-({4-[3-oxo-3-(4-phenyl-1-piperazinyl)propyl]-1-piperidinyl}methyl)phenol has been shown to have several biochemical and physiological effects, including the modulation of dopamine signaling, the enhancement of neuroprotection, and the reduction of oxidative stress. It has also been shown to improve mitochondrial function and reduce inflammation, which are important factors in various neurological disorders.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of 4-({4-[3-oxo-3-(4-phenyl-1-piperazinyl)propyl]-1-piperidinyl}methyl)phenol for lab experiments is its ability to improve motor function and cognitive abilities in animal models of neurological disorders. This makes it a valuable tool for studying the underlying mechanisms of these disorders and for testing potential therapeutic interventions. However, one of the limitations of 4-({4-[3-oxo-3-(4-phenyl-1-piperazinyl)propyl]-1-piperidinyl}methyl)phenol is its low solubility in water, which can make it difficult to administer in certain experiments.
Direcciones Futuras
There are several future directions for the research on 4-({4-[3-oxo-3-(4-phenyl-1-piperazinyl)propyl]-1-piperidinyl}methyl)phenol, including the investigation of its potential therapeutic effects on other neurological disorders, such as Alzheimer's disease and multiple sclerosis. Further studies are also needed to elucidate the underlying mechanisms of its neuroprotective effects and to optimize its pharmacokinetic properties. Additionally, the development of more efficient synthesis methods and the optimization of its formulation for clinical use are important areas of future research.
Conclusion:
In conclusion, 4-({4-[3-oxo-3-(4-phenyl-1-piperazinyl)propyl]-1-piperidinyl}methyl)phenol is a promising small molecule drug that has been developed as a potential treatment for various neurological disorders. It has been shown to improve motor function and cognitive abilities, and has several biochemical and physiological effects that make it a valuable tool for studying these disorders. While there are some limitations to its use in lab experiments, there are several future directions for research that could lead to the development of more effective treatments for neurological disorders.
Métodos De Síntesis
The synthesis of 4-({4-[3-oxo-3-(4-phenyl-1-piperazinyl)propyl]-1-piperidinyl}methyl)phenol involves several steps, including the reaction of 4-(bromomethyl)phenol with 1-(piperidin-4-yl)methanamine, followed by the reaction of the resulting product with 3-(4-phenylpiperazine-1-yl)propanoic acid. The final step involves the reduction of the ketone group using sodium borohydride to yield 4-({4-[3-oxo-3-(4-phenyl-1-piperazinyl)propyl]-1-piperidinyl}methyl)phenol. The synthesis method has been optimized to achieve a high yield and purity of the final product.
Aplicaciones Científicas De Investigación
4-({4-[3-oxo-3-(4-phenyl-1-piperazinyl)propyl]-1-piperidinyl}methyl)phenol has been extensively studied for its potential therapeutic effects on various neurological disorders, including Huntington's disease, Parkinson's disease, and schizophrenia. It has been shown to improve motor function, cognitive abilities, and reduce involuntary movements in preclinical and clinical studies. 4-({4-[3-oxo-3-(4-phenyl-1-piperazinyl)propyl]-1-piperidinyl}methyl)phenol has also been investigated for its neuroprotective effects and its ability to modulate dopamine signaling.
Propiedades
IUPAC Name |
3-[1-[(4-hydroxyphenyl)methyl]piperidin-4-yl]-1-(4-phenylpiperazin-1-yl)propan-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H33N3O2/c29-24-9-6-22(7-10-24)20-26-14-12-21(13-15-26)8-11-25(30)28-18-16-27(17-19-28)23-4-2-1-3-5-23/h1-7,9-10,21,29H,8,11-20H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XOJAHHNAJVBGMO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CCC(=O)N2CCN(CC2)C3=CC=CC=C3)CC4=CC=C(C=C4)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H33N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
407.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-({4-[3-Oxo-3-(4-phenyl-1-piperazinyl)propyl]-1-piperidinyl}methyl)phenol | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[3-(2,6-dimethyl-1-piperidinyl)-3-oxopropyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B5145661.png)
![4-fluoro-N-(2-methoxyethyl)-3-[(4-methyl-1-piperidinyl)sulfonyl]benzamide](/img/structure/B5145672.png)
![2,4-diacetyl-3-[4-(dimethylamino)phenyl]-5-hydroxy-5-methylcyclohexanone](/img/structure/B5145687.png)


![1-[4-(3-methoxyphenoxy)butyl]pyrrolidine](/img/structure/B5145697.png)
![2-[2-(2,2-dimethylpropanoyl)hydrazino]-N-isopropyl-2-oxoacetamide](/img/structure/B5145701.png)

![2-[4-(4-ethylbenzoyl)-1-piperazinyl]pyrimidine](/img/structure/B5145721.png)

![ethyl 4-({[1-methyl-5-oxo-3-(2-phenylethyl)-2-thioxo-4-imidazolidinyl]acetyl}amino)benzoate](/img/structure/B5145737.png)
![ethyl 1-(2-hydroxybenzyl)-4-[2-(trifluoromethyl)benzyl]-4-piperidinecarboxylate](/img/structure/B5145738.png)
![N~1~-[2-(tert-butylthio)ethyl]-N~2~-(2-chlorophenyl)-N~2~-(methylsulfonyl)glycinamide](/img/structure/B5145746.png)
![5-{[(2-ethoxyphenyl)amino]methylene}-1,3-dimethyl-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5145757.png)